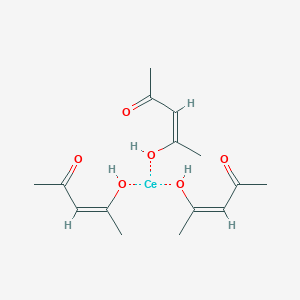

Cerium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-

Description

Overview of Lanthanide β-Diketonate Coordination Chemistry

Lanthanide β-diketonate complexes are a class of coordination compounds formed between a lanthanide ion and one or more β-diketonate ligands. bohrium.comresearchgate.net The 2,4-pentanedionate anion, commonly known as acetylacetonate (B107027) (acac), is a prime example of such a ligand. wikipedia.org This bidentate ligand coordinates to the metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org

The coordination chemistry of lanthanide β-diketonates is rich and varied, giving rise to complexes with diverse structures and properties. bohrium.comresearchgate.net These properties, including volatility, solubility in organic solvents, and unique electronic and optical characteristics, make them valuable in a wide range of applications. bohrium.comamericanelements.com One of the most notable features of these complexes is their luminescence, where the organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. bohrium.comdntb.gov.ua This phenomenon has led to their use in materials for organic light-emitting diodes (OLEDs) and other photonic devices. bohrium.comresearchgate.net

Significance of Cerium in Inorganic and Materials Science

Cerium, the most abundant of the rare earth elements, is a crucial component in numerous advanced materials and industrial processes. mdpi.comazonano.com Its significance stems from its unique electronic structure, characterized by the accessibility of both the +3 (cerous) and +4 (ceric) oxidation states. americanelements.com This redox couple (Ce³⁺/Ce⁴⁺) is central to many of its applications, particularly in catalysis. mdpi.comsrce.hr

Cerium-based materials, especially cerium oxide (ceria), are extensively used as catalysts in automotive exhaust systems to reduce harmful emissions, in petroleum refining, and for the oxidation of various organic compounds. srce.hrstanfordmaterials.comcatalysis.blog The ability of ceria to store and release oxygen is a key factor in its catalytic prowess. srce.hrcatalysis.blog Beyond catalysis, cerium compounds are vital in glass and ceramics manufacturing, acting as both coloring and decolorizing agents and providing UV absorption. stanfordmaterials.comaemree.com They are also used as additives to enhance the properties of metal alloys, in polishing agents for precision optics, and as phosphors in lighting and displays. stanfordmaterials.comaemree.comstanfordmaterials.com The versatility of cerium ensures its continued importance in the development of new technologies. stanfordmaterials.com

Historical Context and Evolution of Research on Cerium(III)-2,4-pentanedionate Hydrate (B1144303)

Research into metal acetylacetonates (B15086760) has a long history, with early work focusing on their synthesis and fundamental properties. wikipedia.org The synthesis of lanthanide acetylacetonates, including the cerium complex, typically involves the reaction of a metal salt with acetylacetone (B45752) in a solution where the pH is controlled to favor complex formation. wikipedia.orggoogle.com

Early investigations into Cerium(III)-2,4-pentanedionate hydrate laid the groundwork for understanding its basic chemical and physical characteristics. Over time, research has evolved to explore its more nuanced properties and potential applications. For instance, studies have delved into its thermal decomposition behavior, revealing the formation of intermediate compounds before the final product of cerium oxide is obtained. dtu.dk More recent research has focused on the luminescent properties of cerium complexes, including those with β-diketonate ligands, aiming to develop new materials for lighting and photocatalysis. rsc.orgchemistryviews.orgacs.org The ongoing exploration of this compound and its analogs continues to uncover new scientific insights and potential technological applications.

Interactive Data Tables

Below are interactive tables summarizing key data related to Cerium(III)-2,4-pentanedionate hydrate and its constituents.

Table 1: Properties of Cerium(III)-2,4-pentanedionate Hydrate

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₁CeO₆•xH₂O | midlandsci.com |

| Molecular Weight (anhydrous) | 437.44 g/mol | midlandsci.com |

| CAS Number | 206996-61-4 | midlandsci.comltschem.com |

| Appearance | Pale yellow to brown powder or crystals | thermofisher.com |

| Melting Point | 131-132 °C | midlandsci.com |

| Solubility | Insoluble in water | midlandsci.com |

Table 2: Atomic Properties of Cerium

| Property | Value | Source |

| Atomic Symbol | Ce | americanelements.com |

| Atomic Number | 58 | americanelements.com |

| Atomic Weight | 140.116 | americanelements.com |

| Electron Configuration | [Xe] 4f¹ 5d¹ 6s² | americanelements.com |

| Common Oxidation States | +3, +4 | americanelements.com |

Chemical Compound Information

Properties

CAS No. |

15653-01-7 |

|---|---|

Molecular Formula |

C15H21CeO6 |

Molecular Weight |

437.44 g/mol |

IUPAC Name |

cerium(3+);tris(pentane-2,4-dione) |

InChI |

InChI=1S/3C5H7O2.Ce/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

InChI Key |

LCRQZRNVLFDPAZ-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |

Other CAS No. |

15653-01-7 |

physical_description |

Tan powder; [Strem Chemicals MSDS] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Wet Chemical Synthesis Routes

Wet chemical methods are commonly employed for the synthesis of Cerium(III)-2,4-pentanedionate hydrate (B1144303), typically involving precipitation from a solution.

A common procedure involves dissolving cerium nitrate (B79036) and acetylacetone (B45752) in water and then adding a dilute ammonium (B1175870) solution dropwise until a specific pH is reached. prepchem.com Precipitation of the light yellow cerium acetylacetonate-monohydrate is observed upon reaching a pH value of 8.0. prepchem.com This precise control is necessary because if the solution is too acidic, the acetylacetone will remain protonated, preventing complex formation. Conversely, excessively basic conditions can lead to the precipitation of cerium hydroxides, an undesired side product. Therefore, careful pH management is essential for maximizing the yield of the desired cerium complex. Studies on the synthesis of related cerium oxide nanoparticles also confirm that the pH of the medium has a significant effect on the final product. researchgate.net

On a laboratory scale, a typical synthesis involves dissolving stoichiometric amounts of a cerium(III) salt, such as cerium(III) nitrate hexahydrate, and 2,4-pentanedione in a suitable solvent like distilled water or an alcohol. prepchem.comacs.org A base is then carefully added to control the pH and induce precipitation. prepchem.com

For example, a procedure might involve dissolving 6.51 grams of cerium nitrate and 4.5 grams of acetylacetone in 300 ml of distilled water. A 2% ammonium solution is then added dropwise with vigorous shaking to achieve a pH of 8.0, causing the product to precipitate. prepchem.com The resulting solid is collected by suction filtration, washed with distilled water, and dried under a high vacuum. prepchem.com

Optimization of this procedure can involve several factors. The choice of solvent is one such variable. While aqueous routes are common, syntheses in alcoholic solvents like ethanol (B145695) or methanol (B129727) are also performed. acs.org The choice of solvent can influence the formation of different products; for instance, monomeric Ce(acac)₄ has been isolated from ethanolic solutions, whereas methanolic solutions have yielded methoxy-bridged clusters. acs.org Temperature is another parameter that can be adjusted; one procedure involves heating the reaction mixture to 90°C with agitation for one hour.

Table 1: Example Laboratory-Scale Synthesis Parameters

| Parameter | Procedure 1 Details prepchem.com | Procedure 2 Details acs.org |

|---|---|---|

| Cerium Salt | Cerium nitrate (6.51 g) | Ce(NO₃)₃·6H₂O (0.3262 g) |

| Ligand | Acetylacetone (4.5 g) | Hacac (204 μL) |

| Solvent | Distilled Water (300 mL) | Ethanol (3 mL) |

| Base/pH Control | 2% Ammonium Solution to pH 8.0 | Triethylamine (B128534) (557 μL) |

| Product | Cerium acetylacetone-monohydrate | Ce(acac)₄ (a Ce(IV) product) |

Oxidation Chemistry and Valence State Control

A defining characteristic of cerium chemistry is the accessibility of both the +3 and +4 oxidation states, and this property is prominent in its acetylacetonate (B107027) complexes. americanelements.comsigmaaldrich.com

Although the starting material is a cerium(III) salt, the synthesis can readily yield cerium(IV) acetylacetonate, Ce(acac)₄. acs.org This oxidation from Ce(III) to Ce(IV) can occur in solution, particularly under basic conditions in the presence of ambient oxygen. acs.org For instance, when cerium(III) nitrate is reacted with acetylacetone in ethanol with triethylamine as a base, orange, rod-like crystals of Ce(acac)₄ are formed. acs.org

Furthermore, studies have shown the formation of complex cerium-oxo clusters with mixed Ce(III)/Ce(IV) valence states, even when starting exclusively with Ce(III) salts. acs.org The formation of these mixed-valence clusters occurs irrespective of whether the initial cerium source is Ce(III) or Ce(IV), highlighting the facile nature of the redox interconversion in these systems. acs.org This indicates that the Ce(III) acetylacetonate precursor is susceptible to oxidation during the reaction process.

The redox interconversion between Ce(III) and Ce(IV) is a fundamental aspect of cerium chemistry and is central to the behavior of its acetylacetonate complexes. sigmaaldrich.com The Ce³⁺/Ce⁴⁺ redox cycle is responsible for the notable catalytic and antioxidant properties of cerium compounds. nih.govnih.gov

Stability Considerations of Hydrated Cerium(III) Acetylacetonate in Redox Processes

The chemical behavior of hydrated Cerium(III) acetylacetonate is significantly influenced by redox reactions involving the cerium ion. The cerium atom is characterized by two stable valence states: the +3 (cerous) and +4 (ceric) states. americanelements.com This ability of the cerium ion to cycle between Ce(III) and Ce(IV) oxidation states is fundamental to the compound's participation in oxidation-reduction reactions. sigmaaldrich.com

The stability of the hydrated complex in such processes is variable and depends heavily on the surrounding chemical environment. For instance, the hydrated form of Ce(III) acetylacetonate is known to be unstable. acs.org In methanolic solutions, the Ce³⁺ ion can be oxidized to Ce⁴⁺ by ambient oxygen, leading to the formation of Ce⁴⁺-rich clusters. Conversely, in acetonitrile (B52724), the acetylacetonate (acac) ligand itself can undergo oxidative degradation to acetate (B1210297). The redox potential of the Ce³⁺/Ce⁴⁺ couple is not fixed; it changes based on the electrolyte composition, a phenomenon attributed to the stronger stabilization of the Ce⁴⁺ ion through anion complexation compared to the Ce³⁺ ion. osti.gov

The ligand environment plays a crucial role in facilitating the oxidation of the metal center. The acetylacetonate ligand can promote the oxidation of Ce(III) to Ce(IV), lowering the oxidation potential to a range where ambient oxygen can act as the oxidant. nih.gov This is a key factor in the synthesis of Ce(IV) complexes from Ce(III) precursors like cerium(III) acetylacetonate. nih.gov The redox behavior has been quantified in certain systems; for the [CeIV(acac)₄]/[CeIII(acac)₄]⁻ redox couple in acetone (B3395972) or acetonitrile, a quasi-reversible process was observed with a calculated reversible potential of 0.22 ± 0.02 V versus the Standard Hydrogen Electrode (SHE). acs.org

The utility of cerium(III) acetylacetonate in applications like catalytic converters stems directly from its capacity to facilitate these redox reactions.

Ligand Exchange Dynamics and Reactivity

The reactivity of cerium(III) complexes is profoundly affected by dynamic processes involving the ligands. nih.govrsc.org Trivalent rare earth metal complexes, including cerium, are characterized by ionic metal-ligand bonds, which lead to faster rates of ligand exchange compared to the more covalent bonds found in many transition metal systems. nih.gov These dynamics can be categorized into ligand reorganization and ligand redistribution, both of which control the outcomes of chemical reactions. nih.govrsc.org

Kinetics and Mechanisms of Ligand Reorganization

Ligand reorganization refers to changes in the coordination geometry of the ligands around the cerium center. This process is directly responsible for the kinetics observed in chemical oxidation reactions of cerium(III) complexes. nih.govrsc.org Mechanistic studies have revealed that the rate of oxidation is not necessarily dictated by the most accessible Ce(III)/Ce(IV) redox potential but rather by the accessibility of the Ce(III) ion to the oxidant. nih.gov

A detailed investigation into a cerium complex existing as two different diastereomers (isomers) in solution, 1-Ce(het) and 1-Ce(homo), highlighted the role of ligand reorganization. nih.gov Although electrochemical studies showed that the Ce(III)/Ce(IV) redox couple was more accessible for the 1-Ce(het) isomer by approximately 250 mV, chemical oxidation experiments revealed that the 1-Ce(homo) isomer oxidized more rapidly. nih.gov This was attributed to the greater accessibility of the Ce(III) cation in the 1-Ce(homo) structure, demonstrating that steric accessibility, a facet of ligand organization, governs the reaction kinetics. nih.govnih.gov The impact of the ligand field on the redox activity of the acetylacetonate ligand itself has also been demonstrated, where coordination can switch the ligand from "redox-inactive" to "redox-active". nih.govdtu.dk

Processes of Ligand Redistribution and Cation Exchange

While ligand reorganization controls reaction speed, the processes of ligand redistribution and cation exchange are crucial in determining the final products of a reaction. nih.govrsc.org Ligand redistribution involves the exchange of ligands between different metal centers, which can lead to thermodynamically more stable products. nih.gov This is particularly evident in oxidation-induced ligand redistribution reactions, where Ce(III) precursors are oxidized to yield stable Ce(IV) products. nih.gov

Studies have shown that rapid exchange of ligands (e.g., BINOLate) and cations (e.g., Li⁺) can occur between different complex diastereomers in solution. nih.gov The ultimate identity of the isolated product from an oxidation reaction depends on the thermodynamics associated with a redistributed product. nih.gov This principle explains why subtle changes in ligand sterics in simple homoleptic cerium amides, Ce(NR₂)₃, can lead to dramatically different oxidation chemistry. nih.gov

Influence of Solvent Systems on Exchange Processes

The solvent system plays a critical role in mediating ligand exchange and redistribution processes. The choice of solvent can influence the thermodynamic equilibrium between different species in solution. nih.gov For example, the thermodynamic preference between the heterochiral (het) and homochiral (homo) diastereomers of a cerium complex could be manipulated by selecting different coordinating solvents. nih.gov

The interaction with the solvent also affects reactivity. The Ce(III) cation in the 1-Ce(homo) diastereomer readily accommodates a seventh ligand, such as a solvent molecule like tetrahydrofuran (B95107) (THF), making it more accessible for reaction. nih.gov In contrast, the heterochiral arrangement of ligands in the 1-Ce(het) diastereomer sterically blocks the Ce(III) cation from interacting with donor solvents like THF. nih.gov This differential interaction with the solvent directly influences the stability and reactivity of the complex in solution. The nature of the solvent also dictates the pathway of redox reactions; for instance, Ce(III) acetylacetonate undergoes oxidation of the metal center in methanol but degradation of the ligand in acetonitrile.

Table 1: Influence of Solvent on Redox Behavior of Cerium(III) Acetylacetonate Systems

| Solvent System | Observed Process | Outcome | Citation |

|---|---|---|---|

| Methanol | Oxidation of Metal Center | Ce³⁺ → Ce⁴⁺, formation of Ce⁴⁺-rich clusters | |

| Acetonitrile | Oxidative Cleavage of Ligand | Acetylacetonate (acac⁻) degrades to acetate | |

| Acetone / Acetonitrile | Reversible Redox Couple | Quasi-reversible process for [CeIV(acac)₄]/[CeIII(acac)₄]⁻ | acs.org |

| Coordinating Solvents (e.g., THF) | Manipulates Diastereomeric Equilibrium | Can shift the balance between exchanging isomers (e.g., 1-Ce(het) and 1-Ce(homo)) and affect steric accessibility | nih.gov |

Structural Elucidation and Coordination Chemistry

Crystallographic Analysis

Crystallographic studies are indispensable for determining the precise three-dimensional structure of metal complexes.

The coordination number and geometry of the cerium(III) ion in its β-diketonate complexes can vary. In many cases, the cerium(III) center is eight-coordinate, with the oxygen atoms of the four β-diketonate ligands defining the vertices of the coordination polyhedron. researchcommons.orgiucr.org A commonly observed geometry for these eight-coordinate complexes is a distorted square antiprism. researchcommons.orgiucr.org This geometry is influenced by the steric and electronic properties of the specific β-diketonate ligand. researchcommons.org For example, in a complex with dibenzoylmethane, the geometry around the cerium ion is described as a distorted square antiprismatic. researchcommons.org In other instances, with different ligands or solvent molecules, the coordination number can increase to nine, adopting geometries such as a tricapped trigonal prism. rsc.org

Detailed analysis of the metal-ligand bond distances and angles provides insight into the nature of the coordination. In cerium(III) β-diketonate complexes, the Ce-O bond distances are a key parameter. For example, in a series of mononuclear Ce(III) complexes with the Btfa⁻ ligand, the Ce-O bond distances were found to be in the range of 2.405 to 2.467 Å. rsc.org In a related nine-coordinate complex, these distances were slightly longer, ranging from 2.443 to 2.496 Å. researchgate.net The bond angles within the chelate ring, specifically the O-Ce-O angle, are also informative. In a cerium(IV) acetylacetonate (B107027) complex, which has a similar ligand, the O-Ce-O bond angle was reported to be approximately 72°. iucr.org

Table 1: Selected Bond Distances in Cerium(III) β-Diketonate Complexes

| Complex | Ligand | Ce-O Distance (Å) | Reference |

| [Ce(Btfa)₃(bipy)] | Btfa⁻ | 2.405–2.467 | rsc.org |

| [Ce(Btfa)₃(bpy)(EtOH)] | Btfa⁻ | 2.443–2.496 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Complex Formation and Molecular Architecture

The final structure of the cerium complex is a result of the interplay between the metal ion and its ligands.

The steric bulk of the β-diketonate ligand plays a crucial role in determining the final coordination number and geometry of the cerium(III) complex. researchcommons.org Ligands with larger, more sterically demanding substituents can influence how many ligands can fit around the central metal ion. nih.govbohrium.com This can lead to variations in the coordination number, which in turn affects the molecular geometry. For instance, the use of bulky β-diketonate ligands can favor lower coordination numbers to minimize steric repulsion between the ligands. Conversely, smaller ligands may allow for higher coordination numbers. This principle allows for the tuning of the coordination environment of the cerium ion by careful selection of the β-diketonate ligand. morressier.com

Oligomerization and Cluster Formation

Under certain conditions, particularly those involving hydrolysis or the presence of specific solvents, cerium(III) acetylacetonate can undergo oligomerization to form multinuclear oxo-hydroxo clusters. These clusters are of significant interest as they can serve as molecular models for understanding the growth and properties of ceria (CeO₂) nanoparticles, which have widespread applications in catalysis.

Synthesis and Structural Characterization of Cerium-Oxo Clusters Capped by Acetylacetonate

Research has led to the successful synthesis and structural characterization of mixed-valence Ce(III)/Ce(IV)-oxo clusters capped by acetylacetonate ligands. acs.orgacs.orgnih.govnih.gov A notable example involves the reaction of cerium(III) nitrate (B79036) hexahydrate with acetylacetone (B45752) (Hacac) in methanol (B129727), followed by the addition of triethylamine (B128534). This procedure yields orange crystals of a decanuclear cluster, [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂]·10.5MeOH (denoted as Ce-10). acs.orgnih.gov

The core of the Ce-10 cluster consists of a [Ce₁₀O₈] unit, which is a mixed-valence species containing both Ce(III) and Ce(IV) ions, as confirmed by Ce L₃-edge X-ray absorption spectroscopy. nih.govnih.gov The structure can be described as a central hexameric unit of six Ce(IV) ions, which is capped on either side by a dimeric unit of Ce(III) ions. acs.orgacs.orgnih.govnih.gov The cluster is further stabilized by fourteen acetylacetonate ligands, six methoxide (B1231860) groups, and two methanol molecules. acs.orgnih.gov

Interestingly, the dissolution of the Ce-10 cluster in acetonitrile (B52724) can lead to its transformation into a larger, dodecanuclear cluster, [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂]·6(CH₃CN) (denoted as Ce-12). acs.orgnih.gov The core of this cluster is a [Ce¹ⱽ₁₀Ce¹¹¹₂O₁₂(OH)₄]¹⁸⁺ unit, which is ligated by sixteen acetylacetonate ligands and two acetate (B1210297) groups. acs.orgnih.gov The structure of Ce-12 consists of a central decameric core built from edge-sharing Ce(IV) hexameric units, with two monomeric Ce(III) sites located on the outer corners. acs.orgacs.orgnih.govnih.gov

| Cluster Formula | Metal Core | Oxidation States | Capping Ligands | Reference |

| [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] (Ce-10) | Ce₁₀O₈ | Ce(III), Ce(IV) | 14 acac⁻, 6 CH₃O⁻, 2 CH₃OH | acs.orgnih.gov |

| [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂] (Ce-12) | Ce₁₂O₁₂(OH)₄ | Ce(III), Ce(IV) | 16 acac⁻, 2 CH₃COO⁻ | acs.orgnih.gov |

Solution-Phase Speciation and Aggregation Behavior of Cerium Acetylacetonate Clusters

The behavior of cerium acetylacetonate clusters in solution is complex and can involve aggregation and ligand exchange. Studies on the Ce-10 cluster in acetonitrile have provided insights into its solution-phase dynamics. acs.orgnih.gov

Electrospray ionization mass spectrometry (ESI-MS) of solutions of Ce-10 in acetonitrile revealed the presence of major ions that could be assigned to Ce₁₀ clusters with variations in the number of acetylacetonate, hydroxide, methoxide, and oxide ligands. acs.orgacs.orgnih.govnih.gov This indicates a dynamic equilibrium in solution where ligands can dissociate from and re-associate with the cluster core.

Furthermore, small-angle X-ray scattering (SAXS) measurements of Ce-10 dissolved in acetonitrile showed the presence of structural units that were, on average, larger than either the Ce-10 or the subsequently formed Ce-12 clusters. acs.orgacs.orgnih.govnih.gov This suggests that upon dissolution, the Ce-10 clusters tend to aggregate in solution. This aggregation process is likely a precursor to the formation and eventual precipitation of the more stable Ce-12 cluster from the acetonitrile solution. acs.orgnih.gov

¹H NMR spectroscopy of these solutions also supports the idea of ligand dissociation, with peaks corresponding to both free acetylacetone and bound acetylacetonate ligands being observed. nih.gov This diverse solution-phase speciation and aggregation behavior highlights the potential for these acetylacetonate-supported clusters to form a variety of higher-order cerium-containing species in organic solvents. acs.orgacs.orgnih.govnih.gov

Electronic Structure and Spectroscopic Investigations

Theoretical and Computational Modeling

Theoretical and computational methods are powerful tools for elucidating the electronic properties of complex materials like Cerium(III)-2,4-pentanedionate hydrate (B1144303). These approaches provide a microscopic view of orbital interactions and energy levels that are not directly accessible through experimental means alone.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in studying acetylacetonate (B107027) (acac) metal complexes. researchgate.net These calculations can determine the electronic potential of redox events and analyze their reversibility. researchgate.net For instance, DFT calculations on various acetylacetonate complexes have been used to determine their HOMO-LUMO gaps, providing insight into their electronic stability and reactivity. researchgate.net While specific DFT studies solely on the hydrated Ce(III) form are not extensively detailed in the provided results, the methodology is standard for examining such organometallic compounds. researchgate.net More complex methods, such as complete-active-space self-consistent-field (CASSCF) calculations, have been applied to related cerium(IV) acetylacetonate complexes to understand the nature of the cerium-ligand bonding and the degree of 4f orbital involvement. escholarship.org

Molecular orbital (MO) analysis provides a framework for understanding the bonding interactions between the cerium ion and the 2,4-pentanedionate ligands. In cerium complexes, the 4f orbitals are often considered to be core-like in the trivalent state, participating only weakly in covalent bonding. escholarship.org However, the degree of their involvement is a key area of investigation. The energy matching between the metal's orbitals and the ligand's orbitals is a critical factor determining the nature and strength of the chemical bonds. escholarship.org In related cerium(IV) complexes, MO analysis has shown that the highest occupied molecular orbitals (HOMOs) are typically ligand-based, while the lowest unoccupied molecular orbitals (LUMOs) can be the non-bonding cerium 4f orbitals. escholarship.org The energy gap between the HOMO and LUMO is a key parameter that influences the electronic properties of the complex. escholarship.org Strategies in computational chemistry aim to accurately model the mixing between the cerium 4f orbitals and the ligand π orbitals to reflect experimental observations. escholarship.org

Ligand Field Theory (LFT) is used to describe the electronic structure of transition metal and rare-earth complexes. It addresses how the electrostatic field of the surrounding ligands (the 2,4-pentanedionate ions) removes the degeneracy of the central metal ion's d or f orbitals. For cerium complexes, LFT analysis, often combined with experimental data, allows for the quantification of 4f orbital overlap with the ligand orbitals. escholarship.org This provides a measure of the covalency of the cerium-ligand bonds. escholarship.org Counterintuitively, studies on related Ce(IV) systems have shown that greater orbital overlap does not always equate to higher bond covalency; the energy gap between the interacting metal and ligand orbitals plays a crucial, and sometimes dominant, role. escholarship.org The analysis of electronic states influenced by the ligand field is essential for interpreting spectroscopic data and understanding the magnetic properties of the compound. escholarship.org

Advanced Spectroscopic Probes

Spectroscopic techniques are the primary experimental methods for probing the electronic structure of Cerium(III)-2,4-pentanedionate hydrate. They provide direct information on electronic transitions, oxidation states, and the local coordination environment of the cerium ion.

Ultraviolet-visible (UV-Vis) absorption spectroscopy is used to study electronic transitions within the complex. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. In ceria-based materials, a strong absorption below 400 nm is typically associated with the O 2p to Ce 4f charge transfer transition. osu.edu The reduction of Ce(IV) to Ce(III) leads to noticeable changes in the UV-Vis spectrum, including a decrease in the Ce(IV) absorption and a blueshift in the absorption onset as the Ce 4f band becomes filled. osu.edu For cerium(III) compounds specifically, absorption bands in both the UV and visible regions can be observed. researchgate.net For example, ethanolic solutions of cerium(III) nitrate (B79036) show a maximum absorbance at 265 nm. researchgate.net These electronic transitions are characteristic of the Ce(III) ion and its coordination environment.

| Spectroscopic Data for Cerium Species | |

| Species | UV-Vis Absorption Maximum (λmax) |

| Cerium(III) nitrate (in ethanol) | 265 nm researchgate.net |

| Cerium Oxide Nanoparticles | ~290 nm osu.edu |

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the electronic structure and local coordination environment of the absorbing atom. nih.govresearchgate.net Specifically, X-ray Absorption Near-Edge Structure (XANES) at the cerium L₃-edge (the excitation of a 2p electron) is highly sensitive to the cerium oxidation state. nih.govnih.govnims.go.jpresearchgate.net

The Ce L₃-edge XANES spectrum of a Ce(III) compound, like Cerium(III)-2,4-pentanedionate hydrate, is characterized by a single main absorption peak. In contrast, Ce(IV) compounds exhibit a distinctive "double white line" feature. nih.gov This difference allows for the clear identification and quantification of the Ce³⁺/Ce⁴⁺ ratio in a sample. nih.govresearchgate.net For example, in studies of cerium-oxo clusters, Ce(acac)₃·(H₂O)ₓ was used as a Ce(III) oxidation state standard, and its XAS spectrum was compared against samples containing Ce(IV) or mixed-valence species. nih.govacs.org The energy position of the absorption edge and pre-edge features also provides information; the features for Ce(III) are typically found at a lower energy than for Ce(IV). nih.govresearchgate.net High-energy resolution fluorescence detection (HERFD) can further enhance the sharpness of these features, allowing for more precise analysis. nih.govresearchgate.net

| Ce L₃-edge XANES Features for Oxidation State Determination | |

| Oxidation State | Characteristic Spectral Feature |

| Ce(III) | Single, prominent absorption peak nih.gov |

| Ce(IV) | Double white line feature nih.gov |

| Mixed Ce(III)/Ce(IV) | A hybrid spectrum with attributes of both oxidation states nih.govacs.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the oxidation state of cerium in its compounds. The analysis of the Ce 3d spectrum is complex due to overlapping peaks and spin-orbit splitting. The spectra for cerium compounds typically show multiple peaks corresponding to both Ce³⁺ and Ce⁴⁺ oxidation states. saip.org.zaresearchgate.net

The presence of both Ce³⁺ and Ce⁴⁺ states is a hallmark of cerium chemistry, and the ratio of these states can be quantified by deconvolution of the Ce 3d XPS spectra. nist.govnist.gov For Ce³⁺, characteristic peaks appear at binding energies around 881.5-882.4 eV and 899.7-900.7 eV for the 3d₅/₂ and 3d₃/₂ spin-orbit components, respectively. researchgate.net Additional "shake-down" satellite peaks are also associated with the Ce³⁺ state. The Ce⁴⁺ state, conversely, presents its main peaks at higher binding energies, typically around 889.6 eV and 907.5 eV for the 3d₅/₂ and 3d₃/₂ levels, along with characteristic satellite features. researchgate.net The ultra-high vacuum conditions used in XPS can sometimes favor the reduction of Ce⁴⁺ to Ce³⁺, which must be considered during analysis. researchgate.net The relative concentrations of Ce³⁺ and Ce⁴⁺ are crucial for the material's catalytic and electronic properties. saip.org.za

Table 1: Representative Binding Energies for Ce 3d Peaks in XPS

| Oxidation State | Spin-Orbit Component | Binding Energy (eV) |

| Ce³⁺ | 3d₅/₂ | 881.5 - 882.4 |

| Ce³⁺ | 3d₃/₂ | 899.7 - 900.7 |

| Ce⁴⁺ | 3d₅/₂ | ~889.6 |

| Ce⁴⁺ | 3d₃/₂ | ~907.5 |

Note: These values are approximate and can vary based on the specific chemical environment of the cerium ion.

Infrared (IR) Spectroscopy for Ligand Coordination Modes and Functional Group Identification

Infrared (IR) spectroscopy is instrumental in understanding how the 2,4-pentanedionate (acetylacetonate, acac) ligand coordinates to the cerium ion. The acetylacetonate anion can bind to metal ions in a bidentate fashion through its two oxygen atoms, forming a stable six-membered chelate ring. americanelements.comwikipedia.org This coordination significantly alters the vibrational frequencies of the ligand's functional groups compared to the free ligand.

In the IR spectrum of metal acetylacetonates (B15086760), the bands in the 1500-1600 cm⁻¹ region are particularly informative. The C=O stretching vibration, which appears around 1655 cm⁻¹ in the free ligand, is shifted to lower frequencies upon coordination to the metal ion. wikipedia.org This shift is indicative of the delocalization of the π-electrons within the chelate ring. The band appearing around 1535 cm⁻¹ is often assigned to the C=O and C=C stretching vibrations of the coordinated ligand. wikipedia.org

Another key vibrational mode is the metal-oxygen (M-O) stretching frequency, which is typically observed in the lower frequency region of the IR spectrum (200-500 cm⁻¹). The position of this band provides direct information about the strength of the cerium-oxygen bond. researchgate.net The presence of water of hydration in Cerium(III)-2,4-pentanedionate hydrate will also be evident in the IR spectrum, typically as a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations.

Table 2: Key IR Absorption Bands for Metal Acetylacetonates

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch (of hydrate) | 3200 - 3500 | Indicates presence of water molecules |

| C=O / C=C Stretch | 1500 - 1600 | Coordinated acetylacetonate ligand |

| Ce-O Stretch | 200 - 500 | Metal-ligand bond vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics and Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and dynamics of Cerium(III)-2,4-pentanedionate hydrate in solution. The ¹H-NMR spectrum of a diamagnetic acetylacetonate complex, such as Al(acac)₃, shows sharp signals for the methyl (CH₃) and methine (CH) protons of the ligand. magritek.com

However, the Ce³⁺ ion is paramagnetic due to the presence of an unpaired 4f electron. americanelements.comamericanelements.com This paramagnetism significantly affects the NMR spectrum, causing the resonances to become very broad and shifted, making them difficult to observe under standard conditions. magritek.com Despite this challenge, NMR can be a powerful tool for studying the stability of cerium acetylacetonate complexes in solution. For instance, ¹H NMR spectroscopy has been used to examine the solution stability of cerium-oxo clusters capped by acetylacetonate ligands, revealing that the ligands can dissociate from the cluster core in certain solvents like acetonitrile (B52724). nih.gov This demonstrates the lability of the ligand and the dynamic nature of the complex in solution.

Redox-Active Ligand Behavior and Charge Transfer Phenomena

The interaction between the cerium ion and the acetylacetonate ligand gives rise to interesting redox behaviors and electron transfer processes that are central to the compound's reactivity.

Investigation of Acetylacetonate Ligand Redox Activity

The acetylacetonate ligand is generally considered to be "redox-inactive". nih.gov However, research has shown that its redox activity can be chemically controlled or "switched on". rsc.orgresearchgate.net This can be achieved by manipulating the electronic environment of the metal center to which it is coordinated. nih.govrsc.org By destabilizing the metal's d-orbitals relative to the ligand's π* lowest unoccupied molecular orbital (LUMO), it is possible to induce electron transfer to the ligand, making it participate in redox events. nih.govrsc.org While much of this research has focused on transition metals like chromium, the principles provide a framework for understanding potential redox contributions from the acetylacetonate ligand in cerium complexes under specific conditions. nih.govresearchgate.net

Ligand-to-Metal and Metal-to-Ligand Electron Transfer Transitions

A dominant feature of cerium chemistry is the Ligand-to-Metal Charge Transfer (LMCT) process. nih.govnih.govresearchgate.net This typically occurs in Ce(IV) complexes where, upon photoexcitation, an electron is transferred from a ligand-based orbital to an empty 4f orbital on the cerium center. thieme-connect.dechemrxiv.org This process results in the reduction of the metal ion (Ce⁴⁺ → Ce³⁺) and the oxidation of the ligand, generating a ligand-centered radical. chemrxiv.orgchemrxiv.org

This LMCT phenomenon is a cornerstone of cerium's utility in photocatalysis. nih.govrsc.org While the acetylacetonate ligand itself is not the most common participant in these LMCT processes with cerium, other ligands such as alkoxides and benzoates readily undergo LMCT upon coordination to a Ce(IV) center. thieme-connect.dechemrxiv.org The energy of the LMCT band is dependent on the nature of the ligand. The resulting radicals can be potent species for initiating further chemical transformations, such as C-H bond activation. chemrxiv.org Metal-to-Ligand Charge Transfer (MLCT) is less common for cerium but can be observed in other metal complexes.

Concept of Multiconfigurational Ground States in Cerium Acetylacetonate Complexes

The electronic structure of cerium complexes can be exceptionally complex, often defying simple descriptions of formal oxidation states. Some cerium compounds are known to possess a multiconfigurational ground state, where the true electronic state is a mixture of different electronic configurations. researchgate.net This is particularly prevalent in systems where there is significant hybridization between the cerium 4f and 5d orbitals. researchgate.net

This concept of an intermediate valent or multiconfigurational ground state has been explored in various cerium complexes, including certain oxo and imido species. researchgate.net Molecular systems such as Ce(acac)₄ have been noted to exhibit Ce L₃-edge X-ray absorption spectra similar to that of the classic intermediate valent material CeO₂, suggesting a complex electronic structure. researchgate.netnih.gov This complexity arises from the near-energetic degeneracy of the Ce 4f and ligand orbitals, leading to strong electron correlation effects and a ground state that cannot be described by a single, dominant electronic configuration. researchgate.nettsinghua.edu.cn

Magnetic Properties and Phenomena

Magnetic Susceptibility Studies across Temperature Ranges

Magnetic susceptibility measurements are fundamental in characterizing the magnetic behavior of cerium(III) compounds. These studies typically involve measuring the product of molar magnetic susceptibility (χₘ) and temperature (T) as a function of temperature.

For mononuclear Ce(III) complexes, the χₘT product is monitored over a range of temperatures, often from room temperature down to as low as 2 K. nih.gov In many reported cerium(III) systems, the χₘT value decreases as the temperature is lowered. nih.gov This decrease is generally attributed to the thermal depopulation of the excited Kramers doublets arising from the crystal field splitting of the ground J = 5/2 multiplet.

In one study on related cerium(III) β-diketonate complexes, magnetic susceptibility was measured in the 2–80 K temperature range. The χₘT values were observed to decrease upon cooling, reaching values of 0.42 and 0.44 cm³ mol⁻¹ K at 2 K for the two different complexes studied. nih.gov The ground state of the Ce³⁺ ion is ²F₅/₂, which is split by the ligand field into three Kramers doublets. The observed magnetic behavior is a direct consequence of the energies and wavefunctions of these states.

| Complex | Temperature Range (K) | χₘT Value at 2 K (cm³ mol⁻¹ K) | Key Observation |

|---|---|---|---|

| Ce(III) Complex 1 (perchlorate with L1²⁻ ligand) | 2-80 | 0.42 | Value decreases upon cooling |

| Ce(III) Complex 2 (perchlorate with L2²⁻ ligand) | 2-80 | 0.44 | Value decreases upon cooling |

Single-Molecule Magnet (SMM) Behavior in Mononuclear Cerium(III) Complexes

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting slow relaxation of their magnetization due to a significant energy barrier for spin reversal. rsc.org While initially focused on transition metal clusters, the field expanded to include lanthanide ions due to their strong intrinsic magnetic anisotropy. rsc.org The Ce³⁺ ion, with its oblate electron density distribution similar to highly anisotropic ions like Tb³⁺ and Dy³⁺, is a viable candidate for creating SMMs, also known as single-ion magnets (SIMs) in the case of mononuclear complexes. rsc.org

Numerous mononuclear cerium(III) complexes, particularly those with β-diketonate ligands, have been shown to exhibit SMM behavior. acs.orgub.eduelsevierpure.com A key characteristic of these Ce(III)-based SMMs is that the slow magnetic relaxation is typically not observed at zero direct current (DC) magnetic field but is induced by the application of a small external field. rsc.orgacs.org

A hallmark of many cerium(III) SMMs is the necessity of an applied DC magnetic field to observe slow relaxation of the magnetization. rsc.orgrsc.orgrsc.org In the absence of a field, the magnetization can relax rapidly through quantum tunneling of magnetization (QTM), a process where the spin state tunnels through the energy barrier rather than overcoming it thermally. nih.govub.edu

Applying a small external DC field, often between 0.02 and 0.1 Tesla, can suppress this zero-field QTM, allowing other, slower relaxation pathways to become dominant. nih.govrsc.org This reveals the intrinsic SMM properties of the molecule. Dynamic alternating current (AC) magnetic susceptibility measurements under a DC field show frequency-dependent out-of-phase signals (χ''ₘ), which is the definitive signature of slow magnetic relaxation. rsc.orgnih.govresearchgate.net The suppression of QTM is crucial for potential applications in data storage and quantum computing, where maintaining a specific spin state is essential. ub.edu

The relaxation of magnetization in SMMs can occur through several mechanisms, including the Orbach, Raman, direct, and QTM processes. ub.edu In many mononuclear Ce(III) complexes, analysis of the magnetic data has highlighted the particular importance of a local-mode process. acs.orgub.eduelsevierpure.comresearchgate.net

The local-mode process involves the spin system relaxing by interacting with discrete, local molecular vibrations. nih.govrsc.org This mechanism can create a "vibronic barrier" to relaxation that is often lower than the energy gap to the first excited electronic state (the Orbach barrier). nih.gov In some Ce(III)-based systems, the experimentally determined energy barrier for magnetization reversal was found to be significantly lower than the barrier calculated from electronic states alone. This discrepancy pointed to relaxation occurring via local vibrational modes. nih.gov

Detailed studies combining magnetic measurements with techniques like ultralow-frequency Raman spectroscopy have provided direct evidence for this pathway, identifying specific vibrational modes responsible for mediating spin relaxation. nih.gov For instance, a vibrational mode at 12.84 cm⁻¹ was identified as facilitating a Raman-type relaxation in one Ce(III) framework, a value that correlated well with spectroscopic data. nih.gov Understanding these vibronic coupling mechanisms is critical for designing new SMMs with higher energy barriers and slower relaxation rates.

Applications in Advanced Materials Science and Catalysis

Precursor Chemistry for Thin Film Deposition

The utility of Cerium(III)-2,4-pentanedionate hydrate (B1144303) in thin film technology stems from its ability to be deposited from either a solution or vapor phase and subsequently converted into a solid cerium oxide layer. As a member of the metal β-diketonate family, it is valued for its volatility and clean decomposition, making it a versatile precursor for several deposition techniques. sigmaaldrich.comresearchgate.net

Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) Applications

Cerium(III)-2,4-pentanedionate hydrate and related cerium β-diketonate derivatives are utilized as precursors in Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). sigmaaldrich.comstrem.com These gas-phase deposition techniques are essential for creating highly uniform and conformal thin films required in advanced electronics and optical coatings. The acetylacetonate (B107027) ligands form a stable chelate complex with the cerium ion, rendering the compound sufficiently volatile to be transported in a carrier gas to a heated substrate. sigmaaldrich.com

In MOCVD, the precursor is vaporized and flows into a reaction chamber where it thermally decomposes on the substrate surface to form a cerium oxide film. acs.org For ALD, the process involves sequential, self-limiting surface reactions, where the cerium precursor and an oxidant (like water or oxygen) are pulsed into the chamber separately, allowing for atomic-level control over film thickness. The volatility and thermal stability of the precursor are paramount for achieving controlled and reproducible film growth. strem.com

Metal Organic Deposition (MOD) and Spin-on-Coating Techniques

Metal Organic Deposition (MOD) represents a non-vacuum, solution-based approach for fabricating thin films. Cerium(III)-2,4-pentanedionate hydrate is a suitable precursor for these methods due to its solubility in various organic solvents. sigmaaldrich.com Techniques like sol-gel processing, dip-coating, and spin-coating leverage this property.

In a typical sol-gel process, the cerium precursor is dissolved in a solvent to form a "sol," which is then applied to a substrate. researchgate.netwikipedia.org For spin-coating, the precursor solution is dispensed onto a substrate rotating at high speed, resulting in a thin, uniform liquid layer. scilit.comresearchgate.netmdpi.com A subsequent heat treatment, or annealing, is performed to evaporate the solvent and decompose the organic ligands, converting the precursor film into the desired cerium oxide phase. researchgate.netscilit.comresearchgate.net This approach has been successfully used to fabricate textured cerium oxide (CeO₂) buffer layers and other ceria-based films. researchgate.netscilit.comresearchgate.net The concentration of the cerium precursor in the solution is a key parameter that influences the thickness, crystallinity, and porosity of the final film. scilit.comresearchgate.net

| Property | Description |

| Precursor | Cerium(III)-2,4-pentanedionate hydrate |

| Techniques | Sol-gel, Dip-coating, Spin-coating |

| Process | 1. Dissolution of precursor in an organic solvent. 2. Application of solution to substrate (e.g., via spinning or dipping). 3. Annealing at elevated temperatures (e.g., 500-1150°C) to form the oxide film. researchgate.netscilit.com |

| Advantages | Non-vacuum, scalable, lower equipment cost compared to CVD. |

| Applications | Buffer layers for superconductors, capacitor devices, optical coatings. researchgate.net |

Design and Engineering of Volatile β-Diketonate Precursors

The effectiveness of a metal-organic precursor in vapor deposition techniques is largely dictated by its volatility and thermal stability. Significant research has been dedicated to the design and engineering of β-diketonate complexes to optimize these properties. The volatility of a precursor like Cerium(III)-2,4-pentanedionate can be tuned by modifying the chemical structure of the acetylacetonate ligand.

A common strategy involves introducing fluorine atoms into the ligand structure (e.g., creating hexafluoroacetylacetonate, hfac), which can significantly increase the vapor pressure of the metal complex. acs.orgunict.it Another approach is the use of ancillary neutral donor ligands, which can form mononuclear complexes that are more volatile than their polymeric counterparts. While these modifications create different compounds, the principles guide the selection and development of precursors for specific deposition requirements, aiming for a balance between volatility and thermal stability to prevent premature decomposition in the gas phase.

Thermal Decomposition Mechanisms Relevant to Film Growth

The conversion of the Cerium(III)-2,4-pentanedionate hydrate precursor into a solid cerium oxide film is achieved through thermal decomposition. Understanding this process is crucial for controlling the purity, structure, and properties of the resulting film. Studies using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show that the decomposition occurs in multiple stages. researchgate.net

Initially, at lower temperatures (e.g., 60-194°C), the hydrated water molecules are lost, followed by the evolution of organic fragments from the acetylacetonate ligands, such as acetone (B3395972). researchgate.net The final stage of decomposition at higher temperatures involves the breakdown of remaining organic components and the oxidation of the cerium ion, ultimately yielding the stable cerium oxide (CeO₂). researchgate.net The atmosphere during annealing (e.g., argon or air) plays a significant role in the decomposition pathway and the final composition of the film. researchgate.net

Nanomaterial Synthesis

Beyond thin films, Cerium(III)-2,4-pentanedionate hydrate is a valuable precursor for the bottom-up synthesis of cerium oxide (CeO₂) nanoparticles. These nanomaterials are of great interest for their catalytic, biomedical, and optical properties. sigmaaldrich.com

Synthesis of Cerium Oxide Nanoparticles (e.g., via Supercritical Antisolvent Process)

The Supercritical Antisolvent (SAS) process is an effective method for producing nanoparticles with controlled size and morphology. Cerium(III)-2,4-pentanedionate (often referred to as cerium acetylacetonate, Ce(acac)₃) is used as the precursor in this technique. The process relies on the principle that a supercritical fluid, typically carbon dioxide (CO₂), is a poor solvent for the precursor but is completely miscible with the organic solvent in which the precursor is dissolved.

In the SAS process, a solution of Cerium(III)-2,4-pentanedionate in a solvent like methanol (B129727) is sprayed through a nozzle into a vessel containing supercritical CO₂. The rapid diffusion of the solvent into the supercritical CO₂ causes the precursor to become highly supersaturated, leading to its precipitation as fine nanoparticles. These precursor nanoparticles are then collected and subjected to a calcination (heating) step to decompose the organic material, yielding pure cerium oxide (CeO₂) nanoparticles. The resulting nanoparticles have been shown to have diameters in the range of 40-100 nm and significantly increased surface area and porosity compared to the raw precursor.

| Parameter | Value / Description | Reference |

| Precursor | Cerium(III) acetylacetonate (Ce(acac)₃) | acs.org |

| Solvent | Methanol (MeOH) | acs.org |

| Antisolvent | Supercritical Carbon Dioxide (scCO₂) | acs.org |

| Operating Pressure | e.g., 20 MPa | acs.org |

| Operating Temperature | e.g., 313 K (40°C) | acs.org |

| Post-Processing | Calcination at ~673 K (400°C) | acs.org |

| Final Product | Cerium Oxide (CeO₂) nanoparticles | acs.org |

| Particle Size | 40 - 65 nm | acs.org |

Catalysis

The catalytic utility of cerium(III)-2,4-pentanedionate hydrate stems primarily from the redox properties of the cerium ion, which can cycle between the +3 and +4 oxidation states. sigmaaldrich.com This compound typically acts as a precursor to generate catalytically active cerium oxide (ceria, CeO₂) or mixed-oxide materials. sigmaaldrich.comwikipedia.org

In the realm of homogeneous catalysis, cerium complexes, including acetylacetonates (B15086760), are recognized as promising catalysts for a variety of organic transformations under mild conditions. nih.gov The catalytic activity is centered on the Ce(IV)/Ce(III) redox couple. nih.gov Cerium(III) acetylacetonate can be oxidized to a Ce(IV) species, which can then participate in reactions such as the generation of organic radicals through the homolysis of Ce(IV)-ligand covalent bonds. nih.gov These reactive radical intermediates can initiate or participate in various C-C bond-forming reactions and other oxidative transformations. nih.gov While metal acetylacetonates like ruthenium(III) acetylacetonate have been shown to be effective homogeneous catalysts for reactions like the dehydrogenation of dimethylamine (B145610) borane, cerium complexes offer a unique reactivity profile due to their distinct redox potentials and photoresponsive properties. nih.govresearchgate.net

A significant application of cerium(III)-2,4-pentanedionate hydrate in heterogeneous catalysis is its use as a precursor to synthesize ceria (CeO₂) catalyst supports. sigmaaldrich.comwikipedia.org Ceria is a critical component in catalysis, particularly for oxidation reactions like the conversion of toxic carbon monoxide (CO) to carbon dioxide (CO₂). nih.govnju.edu.cn The compound is used in methods like sol-gel synthesis or co-precipitation to create high-surface-area, nanocrystalline ceria powders. sigmaaldrich.comnju.edu.cn These ceria supports are often doped with transition metals, such as copper or cobalt, or noble metals like platinum, to enhance their catalytic performance. nih.govmdpi.comnih.gov The synergistic interaction between the ceria support and the active metal phase is crucial for high catalytic activity. nih.govmdpi.com For instance, in CuO-CeO₂ catalysts, the ceria support enhances the dispersion of copper oxide and facilitates the redox cycle, leading to improved CO oxidation performance. nih.govnju.edu.cn

The catalytic activity and selectivity of systems derived from cerium(III)-2,4-pentanedionate hydrate are profoundly influenced by the physicochemical properties of the resulting ceria-based material.

Key Factors Influencing Catalytic Performance:

Redox Properties: The facile Ce³⁺/Ce⁴⁺ redox cycle is fundamental to ceria's function, particularly in oxidation catalysis. nju.edu.cn It enables the material to store and release oxygen, a key feature in the Mars-van Krevelen mechanism, where lattice oxygen oxidizes a reactant like CO, and the resulting vacancy is replenished by gas-phase oxygen. nih.gov

Oxygen Vacancies: The presence of oxygen vacancies on the ceria surface are active sites for the adsorption and activation of molecules. rsc.org Doping ceria with other metals, like copper, can increase the concentration of these vacancies, thereby boosting catalytic activity. rsc.org

Synergistic Effects: In mixed-oxide catalysts (e.g., CuO-CeO₂), a strong synergistic interaction between the two components enhances performance. This interaction can facilitate electron transfer (e.g., Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺), which promotes the formation of more active species for CO adsorption and oxidation. nju.edu.cn

Surface Area and Porosity: A high surface area and well-developed mesoporous structure, which can be achieved through controlled synthesis using the acetylacetonate precursor, allow for better access of reactants to the active sites and efficient removal of products. nih.gov

For CO oxidation, the catalytic activity is often measured by the temperature required to achieve 50% or 100% conversion of CO (T₅₀ and T₁₀₀, respectively). As shown in the table below, the addition of dopants to ceria significantly lowers the temperature needed for CO conversion.

| Catalyst | T₅₀ (°C) | T₁₀₀ (°C) |

|---|---|---|

| CeO₂ | 152 | 195 |

| CuO | 145 | 168 |

| Cu₀.₀₅Ce | 115 | 148 |

| Cu₀.₁Ce | 59 | 100 |

| Cu₀.₂Ce | 85 | 120 |

| Cu₀.₃Ce | 85 | 125 |

Extraction and Separation Processes

Synergistic Solvent Extraction (SSX) for Lanthanide Separation

The chemical similarity of lanthanides presents a significant challenge for their separation, which is crucial for obtaining high-purity rare earth elements for various high-tech applications. Synergistic solvent extraction (SSX) is a highly effective liquid-liquid extraction technique that enhances both the efficiency and selectivity of metal ion separation. This method involves using a combination of two extractants—typically an acidic chelating agent and a neutral donor ligand—which work together to produce a greater extraction effect than the sum of their individual effects. nih.gov

Cerium(III)-2,4-pentanedionate hydrate belongs to the class of β-diketonate compounds, which are widely used as acidic chelating extractants in SSX for lanthanide separation. The β-diketonate ligand forms a stable chelate complex with the Ce(III) ion. However, this primary complex is often coordinatively unsaturated and can still be hydrated, which limits its solubility in the organic phase.

The "synergism" arises from the addition of a neutral donor ligand, such as tri-n-octylphosphine oxide (TOPO) or tri-n-butyl phosphate (B84403) (TBP). This neutral ligand displaces the remaining water molecules from the coordination sphere of the cerium ion, forming a more hydrophobic and stable adduct complex. This adduct has a much higher distribution ratio in the organic solvent (like kerosene (B1165875) or an ionic liquid), thereby significantly enhancing the extraction of cerium from the aqueous phase. nih.govscirp.org

The efficiency of this process is quantified by the distribution ratio (D) and the separation factor (β), which measures the ability to separate two different metal ions. Research has demonstrated the effectiveness of β-diketone and TOPO systems for separating adjacent lanthanides like Cerium(III) and Lanthanum(III). scirp.org The separation factor between Ce(III) and La(III) can be significantly improved by optimizing parameters such as the choice of solvent, the concentration of the extractants, and the organic-to-aqueous phase ratio. scirp.org

The following table presents research findings on the synergistic extraction of La(III) and Ce(III) using a β-diketone (1,1,1-trifluoro-2,4-pentanedione, a compound related to 2,4-pentanedione) and TOPO in different solvent systems, illustrating the principles of SSX.

| Solvent System | Metal Ion | Extraction Percentage (%E) | Separation Factor (β Ce/La) |

| Ionic Liquid | La(III) | 42.13% | 4.91 |

| Ce(III) | 77.48% | ||

| Kerosene | La(III) | 27.57% | 4.62 |

| Ce(III) | 63.70% | ||

| Data sourced from a study using 0.4 M 1,1,1-trifluoro-2,4-pentanedione (B1197229) and 0.05 M TOPO. scirp.orgmdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes

The future of chemical synthesis is increasingly focused on sustainability and efficiency. For Cerium(III)-2,4-pentanedionate hydrate (B1144303) and its derivatives, research is shifting away from traditional solvent-heavy methods toward novel and green alternatives. These emerging routes aim to reduce environmental impact, lower costs, and enhance control over the final product's properties.

Key research trends include:

Green Chemistry Approaches: Inspired by the synthesis of cerium oxide nanoparticles using plant extracts like Oroxylum indicum, researchers are exploring the use of biocompatible solvents and reagents for the synthesis of the cerium complex itself. rsc.orgnih.gov This includes minimizing the use of hazardous organic solvents and exploring water-based systems. nih.gov

Mechanochemistry: Solid-state synthesis, or mechanochemistry, which involves grinding solid reactants together, presents a solvent-free alternative. This method can lead to the formation of Ce(beta-diketonate) complexes without the need for bulk solvents, reducing waste and energy consumption. morressier.com

Supercritical Fluid Technology: The Supercritical Antisolvent (SAS) process has been successfully used to produce nanoparticles of Cerium(III) acetylacetonate (B107027). cetjournal.it In this technique, a solution of the complex is sprayed into supercritical carbon dioxide, which acts as an antisolvent, causing the rapid precipitation of uniform nanoparticles. This method offers excellent control over particle size and morphology. cetjournal.it

Sol-Gel Processes: Novel sol-gel methods are being developed to synthesize complex metal oxides using Cerium(III)-2,4-pentanedionate hydrate as a precursor. wikipedia.orgfiaxell.com These low-temperature techniques are highly adaptable for creating complex and homogeneous formulations, such as those needed for advanced ceramics and catalysts. fiaxell.comresearchgate.net

Exploration of New Ancillary Ligand Architectures for Tunable Properties

The properties of the cerium center in the 2,4-pentanedionate complex are not static; they can be precisely tuned by modifying the ligand environment. Researchers are actively exploring the introduction of new ancillary (secondary) ligands and the modification of the primary β-diketonate ligand to tailor the complex's electronic, optical, and magnetic characteristics for specific applications.

The ability of cerium to cycle between its +3 and +4 oxidation states is central to its utility in catalysis. morressier.com The electronic properties of the ligands coordinated to the cerium ion can stabilize one oxidation state over the other.

Electron-donating groups on the ligand framework tend to stabilize the Ce(IV) state. morressier.com

Electron-withdrawing groups favor the Ce(III) state. morressier.com

By systematically modifying the β-diketonate ligand or introducing other ligands, the redox potential of the Ce(III)/Ce(IV) couple can be fine-tuned. morressier.com A recent study demonstrated this by synthesizing a series of new mononuclear Ce(III) complexes using 4,4,4-trifluoro-1-phenyl-1,3-butanedionate (a β-diketonate with electron-withdrawing groups) and various ancillary ligands like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bipy). researchgate.net The investigation of these complexes revealed how the coordination environment directly influences their field-induced single-molecule magnet (SMM) behavior. researchgate.net

| Ancillary Ligand | Resulting Complex Formula researchgate.net | Coordination Number of Ce³⁺ researchgate.net |

| Water | [Ce(Btfa)₃(H₂O)₂] | 8 |

| 1,10-phenanthroline (phen) | [Ce(Btfa)₃(phen)] | 8 |

| 2,2'-bipyridine (bipy) | [Ce(Btfa)₃(bipy)] | 8 |

| 2,2':6',2''-terpyridine (terpy) | [Ce(Btfa)₃(terpy)] | 9 |

This strategic ligand design is crucial for developing next-generation catalysts and molecular magnets.

Application of Advanced In-Situ Characterization Methodologies during Synthesis and Reaction

Understanding how a chemical reaction proceeds in real-time is key to optimizing it. Future research will increasingly rely on advanced, in-situ characterization techniques to monitor the synthesis and reactivity of Cerium(III)-2,4-pentanedionate hydrate. These methods provide a window into the reaction vessel, revealing transient intermediates, reaction kinetics, and complex formation mechanisms that are invisible to traditional pre- and post-synthesis analysis.

Examples of powerful characterization techniques include:

Simultaneous Thermal Analysis: Techniques like DTA-TG-MS (Differential Thermal Analysis-Thermogravimetry-Mass Spectrometry) are used to study the precise thermal decomposition pathway of the complex, identifying intermediate products as they form. researchgate.net

Solution-Phase Monitoring: ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy can be used to monitor the state of the ligands in solution, providing evidence for ligand dissociation or exchange. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) and Small Angle X-ray Scattering (SAXS) can identify the various cluster species present in solution, revealing how the initial complex may rearrange or aggregate. nih.gov

Mechanistic Probing in Catalysis: In reactions where the cerium complex is used as a catalyst, control experiments combined with spectroscopic analysis can help elucidate the reaction mechanism. For instance, identifying the formation of specific intermediates, such as a Ce(IV) β-diketonate complex during a catalytic cycle, is crucial for understanding how the catalyst functions. acs.org

By applying these advanced methodologies, researchers can move beyond a "black box" understanding of synthesis and catalysis, enabling more rational design of reaction conditions and catalysts.

Computational Design and Prediction of Cerium(III)-2,4-pentanedionate Hydrate Derivatives with Tailored Properties

The synergy between computational modeling and experimental synthesis is a powerful driver of innovation. In the context of cerium chemistry, computational methods like Density Functional Theory (DFT) are becoming indispensable for predicting the properties of new derivatives of Cerium(III)-2,4-pentanedionate hydrate before they are ever synthesized in the lab.

This predictive power accelerates the discovery process by:

Predicting Molecular Structure: Computational tools can accurately model the geometry of cerium complexes with novel ligand architectures.

Elucidating Electronic Properties: They can calculate the electronic structure, which is fundamental to the complex's reactivity and redox behavior.

Forecasting Magnetic Behavior: For applications in molecular magnetism, computational studies can predict the magnetic anisotropy and the energy levels of states (like Kramers doublets in Ce³⁺), which are essential for designing single-molecule magnets. researchgate.net

Guiding Synthetic Efforts: By screening a wide range of potential ligands and predicting the properties of the resulting complexes, computational chemistry allows researchers to focus their experimental efforts on the most promising candidates, saving time and resources.

The ultimate goal is the computational design of cerium complexes with properties tailored for specific applications, whether for enhanced catalytic activity or specific magnetic responses. morressier.comresearchgate.net

Integration into Multi-Functional Hybrid Materials and Devices

Cerium(III)-2,4-pentanedionate hydrate is a valuable molecular precursor for building a wide array of functional materials and devices. Its solubility in organic solvents and its ability to decompose cleanly into cerium oxide make it an ideal starting material for various deposition and synthesis techniques. sigmaaldrich.com

Future research will focus on integrating this compound into increasingly complex, multi-functional hybrid systems:

Energy Conversion and Storage: The complex is a key precursor for fabricating components for energy devices. It is used to synthesize:

Solid Oxide Fuel Cells (SOFCs): It serves as a precursor for gadolinia-doped ceria (GDC) and complex perovskite cathode materials. wikipedia.orgfiaxell.comsigmaaldrich.com

Perovskite Solar Cells: It is used to create cerium oxide (CeOₓ) thin films that act as stable and efficient electron transport layers (ETLs), a critical component in these next-generation solar cells. researchgate.net

Advanced Catalysis: The compound is used to prepare nanostructured ceria-based catalysts, such as Ce-Al and Ce-Zr-Al mixed oxides, which leverage the high surface area and redox properties of ceria for various catalytic applications. researchgate.net

Nanomaterials and Coatings: It is employed in Chemical Vapor Deposition (CVD) processes to create carbon nanostructures and other advanced materials. americanelements.com Its utility as a precursor for ceria nanoparticles also opens doors for applications in UV blocking and water treatment. researchgate.netamericanelements.com

The trend is moving toward creating sophisticated hybrid materials where the properties of the cerium-derived component are combined with other materials to achieve synergistic effects, leading to devices with enhanced performance and stability.

Q & A

Q. What are the recommended handling and storage protocols for Cerium(III)-2,4-pentanedionate hydrate in laboratory settings?

Answer:

- Handling Precautions: Use neoprene or nitrile gloves, chemical goggles, and avoid contact lenses. Local exhaust ventilation is critical to minimize inhalation of dust or decomposition products (e.g., cerium oxide fumes). Respiratory protection (NIOSH-certified dust/mist respirators) is advised for prolonged exposure .

- Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat, open flames, or incompatible materials like strong oxidizing agents. Monitor for slow decomposition in air due to reactions with water and CO₂ .

Q. How can researchers characterize the purity and hydration state of Cerium(III)-2,4-pentanedionate hydrate?

Answer:

- Thermogravimetric Analysis (TGA): Quantify hydration levels by measuring mass loss during controlled heating (e.g., up to 140°C under vacuum to remove bound water) .

- X-ray Diffraction (XRD): Confirm crystallinity and phase purity by comparing observed patterns with reference data.

- Elemental Analysis (EA): Verify Ce content via inductively coupled plasma mass spectrometry (ICP-MS) or energy-dispersive X-ray spectroscopy (EDS) .

Q. What are the primary safety risks associated with this compound, and how can they be mitigated?

Answer:

- Acute Risks: Skin/eye irritation (H315, H319) and respiratory tract irritation (H335) due to dust exposure. Use fume hoods, wear PPE, and rinse affected areas immediately with water .

- Chronic Risks: Limited toxicity data, but cerium compounds may cause heat sensitivity, itching, or skin lesions in prolonged exposure. Implement regular health monitoring and adhere to occupational exposure limits .

Advanced Research Questions

Q. How does the decomposition behavior of Cerium(III)-2,4-pentanedionate hydrate influence its application in high-temperature processes (e.g., CVD or sol-gel synthesis)?

Answer:

- Decomposition Pathway: At elevated temperatures (>200°C), the compound decomposes into cerium oxide (CeO₂) and organic acid vapors. This process is critical for applications like thin-film deposition or catalyst synthesis .

- Mitigation Strategies: Optimize heating rates and carrier gas composition (e.g., inert N₂ vs. reactive O₂) to control oxide crystallinity and residual carbon content. Monitor decomposition kinetics using TGA-DSC coupled with mass spectrometry .

Q. What methodologies are effective for reconciling contradictions in reported toxicity data for Cerium(III)-2,4-pentanedionate hydrate?

Answer:

- Data Gaps: While acute toxicity is classified as low (not mutagenic, carcinogenic, or reprotoxic), chronic effects in humans (e.g., skin lesions) are inferred from cerium compound studies but not directly verified for the pentanedionate complex .

- Experimental Approaches: Conduct in vitro assays (e.g., cell viability tests on human keratinocytes) and compare with analogous compounds (e.g., CeCl₃·7H₂O). Cross-reference SDS data with recent studies on cerium coordination complexes .

Q. How can researchers optimize synthesis parameters for Cerium(III)-2,4-pentanedionate hydrate-derived catalysts in energy applications?

Answer:

- Precursor Activation: Pre-treat the compound under controlled humidity to stabilize hydration states, which affect Ce³⁺ coordination and catalytic activity .

- Post-Synthesis Modification: Anneal cerium oxide intermediates in reducing atmospheres (e.g., H₂/N₂) to introduce oxygen vacancies, enhancing catalytic performance in reactions like CO oxidation or water splitting .

Q. What analytical techniques are critical for resolving discrepancies in reported decomposition products during thermal processing?

Answer:

- In Situ Spectroscopy: Use Fourier-transform infrared (FTIR) or Raman spectroscopy to track real-time evolution of organic acid vapors (e.g., pentanedione derivatives) and cerium oxide formation .

- X-ray Photoelectron Spectroscopy (XPS): Analyze surface composition post-decomposition to quantify Ce³⁺/Ce⁴⁺ ratios and carbon residue .

Methodological Considerations

- Controlled Atmosphere Handling: Perform synthesis and decomposition studies in gloveboxes or sealed reactors to prevent unintended hydration or oxidation .

- Cross-Disciplinary Validation: Collaborate with toxicology and materials science teams to address data gaps in safety and application performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.